3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 832737-65-2
VCID: VC5960926
InChI: InChI=1S/C16H12F3N3OS/c1-7-2-4-8(5-3-7)9-6-10(16(17,18)19)22-15-11(9)12(20)13(24-15)14(21)23/h2-6H,20H2,1H3,(H2,21,23)
SMILES: CC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F
Molecular Formula: C16H12F3N3OS
Molecular Weight: 351.35

3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

CAS No.: 832737-65-2

Cat. No.: VC5960926

Molecular Formula: C16H12F3N3OS

Molecular Weight: 351.35

* For research use only. Not for human or veterinary use.

3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 832737-65-2

Specification

CAS No. 832737-65-2
Molecular Formula C16H12F3N3OS
Molecular Weight 351.35
IUPAC Name 3-amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C16H12F3N3OS/c1-7-2-4-8(5-3-7)9-6-10(16(17,18)19)22-15-11(9)12(20)13(24-15)14(21)23/h2-6H,20H2,1H3,(H2,21,23)
Standard InChI Key KCNOCHMRZCGUCJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-4-(p-tolyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide features a fused thieno[2,3-b]pyridine core with substituents at positions 3, 4, 6, and 2 (Figure 1). The 3-amino group and 2-carboxamide moiety provide hydrogen-bonding capabilities, while the 4-(p-tolyl) (4-methylphenyl) and 6-(trifluoromethyl) groups contribute hydrophobic and electron-withdrawing effects, respectively.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC23_{23}H17_{17}F3_3N4_4OS
Average mass466.47 g/mol
Monoisotopic mass466.1008 g/mol
Hydrogen bond donors3 (NH2_2, CONH)
Hydrogen bond acceptors5 (N, O, S)

The trifluoromethyl group at position 6 enhances lipophilicity (clogP ≈ 3.8) and metabolic stability, while the p-tolyl group at position 4 introduces steric bulk that may influence target binding .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of TPAs typically involves multistep sequences combining cross-coupling, nucleophilic aromatic substitution (SN_NAr), and cyclization reactions. For analogs closely related to the target compound, the following approach has been employed :

  • Suzuki-Miyaura Coupling: A 2,6-dichloronicotinonitrile precursor undergoes palladium-catalyzed cross-coupling with p-tolylboronic acid to install the 4-(p-tolyl) group.

  • SN_NAr Reaction: Ethyl thioglycolate displaces the remaining chloride at position 6, followed by intramolecular cyclization to form the thienopyridine core.

  • Amide Coupling: Hydrolysis of the ethyl ester to a carboxylic acid, followed by HATU-mediated coupling with amines, yields the 2-carboxamide.

Scheme 1: Representative Synthesis

  • 2,6-Dichloronicotinonitrile + p-tolylboronic acid → 6-chloro-4-(p-tolyl)nicotinonitrile

  • Reaction with ethyl thioglycolate → ethyl 3-amino-4-(p-tolyl)thieno[2,3-b]pyridine-2-carboxylate

  • Hydrolysis → carboxylic acid + HATU/amine → target carboxamide

Yields for analogous compounds range from 45% to 78%, with purification challenges arising from disubstituted byproducts .

Pharmacological Activity

CompoundR4^4R6^6Mtb IC90_{90} (μM)HepG2 IC50_{50} (μM)Selectivity Index (SI)
17aaCF3_34-MeOPh1.21915
17pCF3_33-CNPh0.6881129
11nCH3_3H>10027<0.27

The trifluoromethyl group at position 4 (R4^4) is critical for potency, as its replacement with methyl (11n) abolishes activity. Similarly, electron-withdrawing groups at position 6 (R6^6) enhance selectivity, with 3-cyanophenyl (17p) achieving an SI of 129 .

Mechanism of Action

TPAs with 4-CF3_3 and 6-aryl substitutions demonstrate two distinct activity profiles:

  • LepB-Independent Inhibitors: Equipotent against wild-type and LepB-hypomorph Mtb, suggesting alternative targets.

  • LepB-Dependent Inhibitors: 10- to 30-fold increased activity in LepB-hypomorph strains, implicating the Sec secretion pathway .

Molecular docking studies propose that the 2-carboxamide engages essential residues in Mtb’s ClpP1P2 protease, while the 4-CF3_3 group occupies a hydrophobic pocket .

Chemical Reactivity and Stability

Oxidative Dimerization

Under hypochlorite oxidation, 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo solvent-dependent transformations:

  • Aqueous Acetonitrile: Regioselective C–N coupling forms dimeric azines.

  • Methanol: Stereoselective sulfoxide formation dominates .

Table 3: Oxidation Products of Analogous TPAs

SolventMajor ProductYield (%)
Acetonitrile/H2_2ODimeric azine72
MethanolSulfoxide65

These reactions highlight the sensitivity of the thienopyridine core to oxidative conditions, necessitating careful storage and handling.

Structure-Activity Relationships (SAR)

Position 4 Substitutions

  • Trifluoromethyl (CF3_3): Optimal for Mtb inhibition (IC90_{90} = 0.41–1.2 μM) and moderate cytotoxicity (IC50_{50} = 19–81 μM) .

  • Methyl (CH3_3): Reduces potency by >100-fold (IC90_{90} > 100 μM) while increasing HepG2 toxicity (IC50_{50} = 27 μM) .

Position 6 Modifications

  • Aryl Groups: 4-Methoxyphenyl and 3-cyanophenyl enhance SI by balancing lipophilicity and hydrogen-bonding capacity.

  • Heteroaromatics: 6-Methoxypyridine derivatives (e.g., 17af) maintain activity but increase cytotoxicity, reducing SI to 15 .

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